N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound with a complex structure that makes it an interesting subject for study in various scientific fields. This compound exhibits unique chemical and physical properties due to its fused ring system and the presence of multiple functional groups.
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-4-18-6-5-11(16-18)12(20)17-19-9(3)15-13-10(14(19)21)7-8(2)22-13/h5-7H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGYCRUQPSNXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step processes that include the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and finally the carboxamide functionality. Reactions such as cyclization, condensation, and amide formation are integral to its synthesis.
Industrial Production Methods: On an industrial scale, the production process focuses on optimizing yields and minimizing by-products through refined reaction conditions, including the use of appropriate catalysts, solvents, and temperature control. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often resulting in the formation of ketones or alcohols.
Reduction: The addition of hydrogen atoms, potentially converting carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups, influenced by the reactivity of the thienopyrimidine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under conditions like acid or base catalysis.
Major Products: The major products from these reactions vary depending on the specific reactants and conditions but can include modified versions of the original compound with changes in functional groups or degrees of unsaturation.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis to produce more complex molecules or as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties due to its interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging its ability to bind to specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific physical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects is closely tied to its structure. It can interact with molecular targets such as enzymes or receptors, often binding to their active sites or altering their conformations, thereby modulating their activity. Pathways involved include inhibition of enzymatic activity or disruption of cellular signaling cascades.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives
Pyrazole carboxamide derivatives
Thieno[2,3-d]pyrimidin-4-one derivatives
This detailed exploration covers the essential aspects of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide, providing insights into its preparation, reactions, applications, mechanism of action, and comparison with related compounds. Hope it helps you!
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
